N-(5-chloro-2-methoxy-phenyl)-2-[4-[(E)-cinnamyl]piperazino]propionamide;oxalic acid
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Overview
Description
N-(5-chloro-2-methoxyphenyl)-2-[4-(3-phenylprop-2-enyl)-1-piperazinyl]propanamide is an amino acid amide.
Scientific Research Applications
Synthesis and Potential Applications
Chlorocyclofunctionalization : A study by Commerçon and Ponsinet (1990) discussed the chlorocyclofunctionalization of N-cinnamyl trichloroacetamide, a process relevant to the synthesis of compounds similar to N-(5-chloro-2-methoxy-phenyl)-2-[4-[(E)-cinnamyl]piperazino]propionamide. This synthesis method could be applied to related compounds, offering insights into their potential production (Commerçon & Ponsinet, 1990).
Serotonin Receptor Studies : Research by Craven, Grahame-Smith, and Newberry (1994) on WAY-100635 and GR127935, which are structurally related to N-(5-chloro-2-methoxy-phenyl)-2-[4-[(E)-cinnamyl]piperazino]propionamide, provided insights into the effects on serotonin-containing neurons. These studies could inform the understanding of how similar compounds interact with serotonin receptors (Craven, Grahame-Smith, & Newberry, 1994).
Antibacterial Activity : Foroumadi et al. (2006) synthesized N-(Phenethyl)piperazinyl quinolone derivatives, closely related to the compound , and evaluated their antimicrobial activity. This indicates potential applications of N-(5-chloro-2-methoxy-phenyl)-2-[4-[(E)-cinnamyl]piperazino]propionamide in antibacterial research (Foroumadi et al., 2006).
Molecular Structure and Drug Design
Crystal Structure Analysis : The work by Zhong et al. (2018) on cinnamide derivatives, structurally related to the compound , focused on their crystal structure and anti-ischemic activity. This research could provide valuable insights into the molecular design and potential therapeutic applications of similar compounds (Zhong et al., 2018).
Antimycobacterial Activity : Goněc et al. (2017) synthesized novel N-Arylpiperazines, similar in structure to the compound , and evaluated their antimycobacterial activity. Such studies could be beneficial for the development of new antimicrobial agents (Goněc et al., 2017).
Properties
Molecular Formula |
C23H28ClN3O2 |
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Molecular Weight |
413.9 g/mol |
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]propanamide |
InChI |
InChI=1S/C23H28ClN3O2/c1-18(23(28)25-21-17-20(24)10-11-22(21)29-2)27-15-13-26(14-16-27)12-6-9-19-7-4-3-5-8-19/h3-11,17-18H,12-16H2,1-2H3,(H,25,28)/b9-6+ |
InChI Key |
AVASCBHTYQRLBW-RMKNXTFCSA-N |
Isomeric SMILES |
CC(C(=O)NC1=C(C=CC(=C1)Cl)OC)N2CCN(CC2)C/C=C/C3=CC=CC=C3 |
SMILES |
CC(C(=O)NC1=C(C=CC(=C1)Cl)OC)N2CCN(CC2)CC=CC3=CC=CC=C3 |
Canonical SMILES |
CC(C(=O)NC1=C(C=CC(=C1)Cl)OC)N2CCN(CC2)CC=CC3=CC=CC=C3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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